molecular formula C17H20N4O3 B2816481 (E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate CAS No. 885180-67-6

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate

Cat. No.: B2816481
CAS No.: 885180-67-6
M. Wt: 328.372
InChI Key: FKGNSVLWPMVBAI-UHFFFAOYSA-N
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Description

The compound "(E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate" features a piperazine core substituted at the 4-position with an ethyl carboxylate group and a conjugated enone system bearing cyano and phenylamino moieties. The E-configuration of the ethene bond (C=C) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-24-17(23)21-10-8-20(9-11-21)13-14(12-18)16(22)19-15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3,(H,19,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGNSVLWPMVBAI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl piperazine-1-carboxylate with a suitable cyano and phenylamino precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound (E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing current research findings and insights from verified sources.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, starting from the preparation of the piperazine core. Key reagents include cyanating agents and phenethylamine derivatives. The processes often utilize techniques such as condensation and substitution reactions to introduce the desired functional groups.

Common Synthetic Pathways

  • Preparation of Piperazine Core : Formation of the piperazine ring structure.
  • Introduction of Cyano Group : Utilization of cyanating agents in a controlled reaction.
  • Substitution with Phenylamino Moiety : Employing nucleophilic substitution methods to attach the phenylamino group.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates potential therapeutic properties related to:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, potentially acting as lead compounds for further drug development .
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound could also possess antimicrobial activity .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and reduction) allows researchers to explore new reaction pathways and develop novel compounds with specific biological activities.

Industrial Applications

In the industrial sector, this compound may be utilized as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties could lead to advancements in materials science or the development of specialized chemical products.

Case Study 1: Anticancer Research

Recent studies have focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against breast cancer cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of structurally similar compounds derived from piperazine. These compounds were tested against several Gram-positive bacteria, revealing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and phenylamino groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Key Substituents Configuration/Conformation Notable Features Evidence Source
Target Compound Ethyl carboxylate, 2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl E-configuration, chair piperazine Polar cyano and phenylamino groups enhance hydrogen-bonding potential -
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Ethoxyphenyl, bis(fluorophenyl)methyl E-configuration, chair piperazine Fluorine atoms increase lipophilicity; intramolecular C–H···F bonding observed
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl, 4-methylphenyl E-configuration, chair piperazine Methoxy groups improve solubility; intermolecular C–H···O interactions
Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate Benzamido, 2-chlorophenyl Not reported Chlorine enhances electrophilicity; potential for halogen bonding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethylpiperazine, 4-chlorophenyl carboxamide Chair piperazine Simpler structure; carboxamide group supports hydrogen bonding

Key Observations :

  • This contrasts with fluorine or methoxy substituents in analogues, which modulate electronic properties differently .
  • Hydrogen Bonding: The phenylamino (−NHPh) and carbonyl (C=O) groups in the target compound may participate in intramolecular or intermolecular hydrogen bonding, similar to C–H···O/F interactions noted in fluorinated or methoxylated derivatives .

Key Observations :

  • Common Methodology: Most analogues use a two-step process: (1) activation of acrylic acid derivatives to acyl chlorides (e.g., using SOCl₂) and (2) nucleophilic substitution with piperazine derivatives under mild conditions (room temperature, acetone/ethanol solvents) .
Conformational Analysis and Crystallography

Piperazine rings in all analogues adopt chair conformations, as confirmed by X-ray crystallography (e.g., puckering parameters Q = 0.498 Å in ). The E-configuration of the ethene bond is conserved, ensuring planar geometry for conjugation. Intramolecular interactions (e.g., C–H···O/F) stabilize crystal packing, which may correlate with the target compound’s solid-state behavior .

Crystallography Tools : SHELXL and SHELXS programs () are widely used for refinement, suggesting that the target compound’s structure could be resolved using similar methodologies .

Biological Activity

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a piperazine ring with multiple substituents, including an ethyl ester group, a cyano group, and a phenylamino group. The synthesis typically involves multi-step organic reactions, such as:

  • Condensation of ethyl piperazine-1-carboxylate with suitable cyano and phenylamino precursors.
  • Use of bases like sodium hydride or potassium carbonate to facilitate reaction conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and phenylamino groups are crucial for binding to these targets, modulating their activity.

The compound's mechanism may involve:

  • Enzyme inhibition : Potentially acting on fatty acid amide hydrolase (FAAH), which hydrolyzes biologically active lipids like anandamide.
  • Protein binding : Influencing the activity of proteins involved in pain and inflammatory pathways.

Antinociceptive Effects

Recent studies have indicated that derivatives of this compound exhibit significant antinociceptive effects. For example, compounds similar to this compound have been shown to:

  • Reduce pain sensitivity in various animal models.

A study demonstrated that the compound could effectively diminish thermal hyperalgesia in inflammatory models, suggesting its potential as a broad-spectrum analgesic .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against various pathogens, making them candidates for further development in antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveReduced pain sensitivity
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionPotential FAAH inhibition

Case Study 1: Antinociceptive Properties

In a controlled study using rat models, this compound was administered to assess its effects on pain response. The results indicated a marked reduction in tactile allodynia and thermal hyperalgesia compared to control groups, suggesting effective modulation of pain pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives related to this compound. The results showed that specific derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this piperazine derivative?

  • Methodology : Prioritize reaction condition control (e.g., temperature, solvent polarity, and inert atmosphere) to minimize side reactions. Use catalysts like palladium on carbon for hydrogenation steps, as seen in analogous piperazine syntheses . Monitor intermediates via TLC or HPLC to ensure conversion rates >90% before proceeding. Purification via column chromatography with gradient elution improves yield and purity.

Q. How can the structural integrity of the compound be confirmed after synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to verify functional groups (e.g., cyano, carbonyl) and stereochemistry.
  • IR spectroscopy to confirm nitrile (~2200 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches.
  • X-ray crystallography (if crystalline) to resolve the (E)-configuration of the propen-1-yl moiety .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 72 hours.
  • Monitor degradation via HPLC-MS to identify hydrolysis (amide bond cleavage) or isomerization products.
  • Use thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and mechanism of action?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (e.g., kinases, GPCRs) to identify binding affinities. Focus on the enone and cyano groups for potential covalent interactions .
  • Use QSAR models to correlate structural features (e.g., piperazine flexibility, electron-withdrawing substituents) with activity against cancer or inflammatory targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Analyze batch-to-batch purity differences (e.g., residual solvents affecting IC₅₀ values) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity?

  • Methodology :

  • Synthesize analogs with modifications to the phenylamino or cyano groups.
  • Test against panels of related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects.
  • Use free-energy perturbation (FEP) simulations to predict substituent effects on binding entropy .

Q. What techniques characterize the compound’s reactivity toward nucleophiles or electrophiles?

  • Methodology :

  • Perform kinetic studies with thiols (e.g., glutathione) to evaluate Michael addition at the α,β-unsaturated carbonyl.
  • Use LC-MS/MS to track adduct formation.
  • Compare reactivity in aprotic (acetonitrile) vs. protic (ethanol) solvents to guide prodrug design .

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